2-Isopropoxybutanohydrazide chemical structure and molecular weight
2-Isopropoxybutanohydrazide chemical structure and molecular weight
An In-Depth Technical Guide to 2-Isopropoxybutanohydrazide: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-isopropoxybutanohydrazide, a functionalized hydrazide of interest to researchers in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document consolidates its known properties and presents a scientifically grounded, proposed synthetic pathway based on established chemical principles. The guide covers the molecule's chemical structure, molecular weight, and key identifiers. Furthermore, it details a step-by-step synthetic protocol, explains the rationale behind the chosen methodologies, and discusses the potential applications of this compound as a building block in drug discovery and development, leveraging the versatile reactivity of the hydrazide moiety.
Chemical Identity and Physicochemical Properties
2-Isopropoxybutanohydrazide is a chiral organic compound featuring a butanohydrazide backbone substituted with an isopropoxy group at the C-2 position. It is primarily available commercially as its hydrochloride salt, which enhances its stability and handling properties.
Nomenclature and Identifiers
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Systematic Name (IUPAC): 2-(propan-2-yloxy)butanohydrazide
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Common Name: 2-Isopropoxybutanohydrazide
Chemical Structure
The core structure consists of a four-carbon chain. The first carbon is part of the hydrazide functional group (-CONHNH₂). The second carbon is a chiral center bonded to an isopropoxy group (-OCH(CH₃)₂).
Caption: Chemical structure of 2-Isopropoxybutanohydrazide. The asterisk (*) denotes the chiral center.
Physicochemical Properties
The properties of the free base can be calculated, while the properties of the hydrochloride salt are reported by chemical suppliers. This data is crucial for experimental design, including stoichiometry calculations and solvent selection.
| Property | 2-Isopropoxybutanohydrazide (Free Base) | 2-Isopropoxybutanohydrazide HCl (Salt) | Reference |
| Molecular Formula | C₇H₁₆N₂O₂ | C₇H₁₇ClN₂O₂ | [1][2] |
| Molecular Weight | 160.22 g/mol | 196.67 g/mol (Calculated), 196.10 g/mol (Reported) | [1] |
| Appearance | Expected to be an oil or low-melting solid | Solid | |
| Solubility | Soluble in polar organic solvents | Soluble in water, alcohols |
Synthesis and Mechanistic Insights
Retrosynthetic Analysis
The hydrazide functional group is reliably synthesized from an ester via reaction with hydrazine. This retrosynthetic disconnection points to ethyl 2-isopropoxybutanoate as the immediate precursor. This ester can, in turn, be synthesized from ethyl 2-hydroxybutanoate and an isopropyl source (like 2-bromopropane) via a Williamson ether synthesis. This multi-step approach provides a clear and feasible path to the target molecule.
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below. This workflow is designed for high efficiency and utilizes standard laboratory reagents and techniques.
Caption: Proposed two-step synthetic workflow for 2-Isopropoxybutanohydrazide.
Detailed Experimental Protocol
This protocol provides a self-validating methodology with built-in checks and explanations for key steps.
Step 1: Synthesis of Ethyl 2-isopropoxybutanoate
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Principle (Expertise): This step employs the Williamson ether synthesis. A strong, non-nucleophilic base (Sodium Hydride, NaH) is used to deprotonate the hydroxyl group of the starting material, forming a potent alkoxide nucleophile. This alkoxide then displaces the bromide from 2-bromopropane in an Sₙ2 reaction to form the desired ether linkage. Anhydrous THF is critical to prevent quenching the NaH and alkoxide.
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Procedure:
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 eq) to the THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of ethyl 2-hydroxybutanoate (13.2 g, 100 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Add 2-bromopropane (14.8 g, 120 mmol, 1.2 eq) dropwise to the reaction mixture.
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Heat the mixture to reflux (approx. 66 °C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water (20 mL).
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Partition the mixture between diethyl ether (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-isopropoxybutanoate. Purify by vacuum distillation.
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Step 2: Synthesis of 2-Isopropoxybutanohydrazide
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Principle (Expertise): This is a nucleophilic acyl substitution reaction known as hydrazinolysis. The highly nucleophilic primary amine of hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide is subsequently eliminated, forming the stable hydrazide product. Ethanol is an excellent solvent as it solubilizes both reactants.
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Procedure:
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In a round-bottom flask, dissolve the purified ethyl 2-isopropoxybutanoate (17.4 g, 100 mmol, 1.0 eq) in ethanol (200 mL).
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Add hydrazine hydrate (N₂H₄·H₂O, 10.0 g, 200 mmol, 2.0 eq) to the solution. Causality: A molar excess of hydrazine is used to drive the reaction to completion.
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Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 18-24 hours. Monitor the disappearance of the starting ester by TLC.
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Upon completion, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure.
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The resulting residue is the crude 2-isopropoxybutanohydrazide, which can be purified by crystallization or column chromatography if necessary.
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Relevance in Research and Drug Development
The true value of 2-isopropoxybutanohydrazide for its target audience lies in its potential as a versatile chemical scaffold. The hydrazide moiety is a key functional group in medicinal chemistry.
The Hydrazide Moiety as a Pharmacophore
Hydrazides are present in numerous FDA-approved drugs, such as the antitubercular agent isoniazid. They are known to act as isosteres of amides, form stable complexes with metal ions, and serve as crucial linkers in more complex molecules. Their ability to form hydrogen bonds makes them effective for binding to biological targets.
Potential for Derivatization: Formation of Hydrazones
The primary amine of the hydrazide group readily condenses with aldehydes and ketones to form N-acylhydrazones. This reaction is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of large libraries of compounds for biological screening. The resulting hydrazone linkage is often crucial for biological activity.
Caption: Reaction scheme for the formation of N-acylhydrazones from 2-isopropoxybutanohydrazide.
This derivatization introduces points of diversity (R' and R'') that can be tailored to optimize a compound's potency, selectivity, and pharmacokinetic properties. The isopropoxy group and ethyl side chain of the parent molecule provide a lipophilic character that can aid in cell membrane permeability.
Conclusion
2-Isopropoxybutanohydrazide, while not extensively studied, represents a valuable and accessible building block for chemical and pharmaceutical research. Its identity and properties have been clearly defined. By applying fundamental principles of organic synthesis, a reliable and detailed protocol for its preparation has been proposed, empowering researchers to access this compound for their studies. Its primary utility lies in the versatile reactivity of the hydrazide functional group, which serves as a gateway to a vast chemical space of N-acylhydrazones and other derivatives with significant potential in the development of novel therapeutic agents.
References
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Thoreauchem. (n.d.). 2-isopropoxybutanohydrazide hydrochloride-1049749-98-5. Retrieved from [Link]
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NextSDS. (n.d.). 2-ISOPROPOXYBUTANOHYDRAZIDE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]
